N'-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE
Description
N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring and a pyrimidinylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Properties
IUPAC Name |
N-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylideneamino]-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-13(10-23-15-16-5-2-6-17-15)19-18-9-11-3-1-4-12-14(11)22-8-7-21-12/h1-6,9H,7-8,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXRGUYILGCPGT-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=NNC(=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC=C2O1)/C=N/NC(=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the reflux method, where the starting materials are heated under reflux conditions to facilitate the reaction . Single crystals of the compound can be grown using the slow evaporation technique, and the crystal structure can be elucidated using single crystal X-ray diffraction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: Its optical properties make it useful in the development of optical limiters and switches.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit cholinesterase enzymes, which is beneficial in the treatment of Alzheimer’s disease . The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE include other benzodioxin derivatives and pyrimidinylsulfanyl compounds. These compounds share structural similarities but may differ in their specific functional groups and properties. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides are similar in structure but have different applications and properties . The uniqueness of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE lies in its combination of the benzodioxin and pyrimidinylsulfanyl groups, which confer specific optical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
